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Compound of Interest

Compound Name: Quisinostat

Cat. No.: B1680408 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Quisinostat (JNJ-26481585) is a potent, orally bioavailable, second-generation pan-histone

deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class. It exhibits broad-

spectrum anti-neoplastic activity against a range of solid and hematologic malignancies. This

technical guide provides a comprehensive overview of Quisinostat's chemical structure,

physicochemical and biological properties, and its mechanism of action, with a focus on the

signaling pathways it modulates. Detailed experimental protocols for key assays are provided

to facilitate further research and development.

Chemical Structure and Identification
Quisinostat is a methylindole derivative characterized by a piperidinyl-pyrimidine-hydroxamic

acid moiety.[1]
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Identifier Value

IUPAC Name

N-hydroxy-2-[4-[[(1-methylindol-3-

yl)methylamino]methyl]piperidin-1-yl]pyrimidine-

5-carboxamide[1]

Synonyms JNJ-26481585[2]

CAS Number 875320-29-9[1]

Molecular Formula C₂₁H₂₆N₆O₂[1]

SMILES
Cn1cc(CNCC2CCN(CC2)c3ncc(cn3)C(=O)NO)c

4ccccc41[3]

InChIKey PAWIYAYFNXQGAP-UHFFFAOYSA-N[3]

Physicochemical Properties
Quisinostat is a crystalline solid.[4] Its physicochemical properties are summarized in the table

below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://journals.asm.org/doi/10.1128/aac.01819-24
https://pmc.ncbi.nlm.nih.gov/articles/PMC4225045/
https://journals.asm.org/doi/10.1128/aac.01819-24
https://journals.asm.org/doi/10.1128/aac.01819-24
https://pmc.ncbi.nlm.nih.gov/articles/PMC12506388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12506388/
https://www.benchchem.com/product/b1680408?utm_src=pdf-body
https://www.researchgate.net/publication/237060827_A_Phase_I_Study_of_Quisinostat_JNJ-26481585_an_Oral_Hydroxamate_Histone_Deacetylase_Inhibitor_with_Evidence_of_Target_Modulation_and_Antitumor_Activity_in_Patients_with_Advanced_Solid_Tumors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Weight 394.47 g/mol [3]

logP 0.9 [5]

Water Solubility 0.0716 mg/mL [5]

pKa (Strongest Acidic) 9.17 [5]

pKa (Strongest Basic) 10.06 [5]

Polar Surface Area 95.31 Å² [5]

Rotatable Bond Count 6 [5]

Hydrogen Bond Donors 3 [5]

Hydrogen Bond Acceptors 6 [5]

Refractivity 113.51 m³·mol⁻¹ [5]

Solubility in DMSO 41.67 mg/mL (105.64 mM) [1]

Stability

Stable as a solid at -20°C for 3

years. In DMSO, stable for 6

months at -80°C and 1 month

at -20°C.

[1]

Biological Properties and Activity
Quisinostat is a potent pan-HDAC inhibitor with nanomolar efficacy against multiple HDAC

isoforms. Its primary biological effect is the induction of histone hyperacetylation, leading to

chromatin relaxation and altered gene expression.[1][3] This results in various downstream

anti-cancer effects.

HDAC Inhibition Profile
Quisinostat demonstrates potent inhibitory activity against Class I and II HDACs.
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HDAC Isoform IC₅₀ (nM)

HDAC1 0.11[6]

HDAC2 0.33[6]

HDAC4 0.64[6]

HDAC10 0.46[6]

HDAC11 0.37[6]

In Vitro Anti-cancer Activity
Quisinostat exhibits broad-spectrum antiproliferative activity against a wide range of cancer

cell lines.[6]

Activity Observations

Antiproliferative Activity

Demonstrates potent, dose-dependent inhibition

of proliferation in various cancer cell lines

including lung, colon, breast, and prostate

cancer.[6]

Cell Cycle Arrest Induces G0/G1 phase cell cycle arrest.[5]

Apoptosis Induction
Triggers apoptosis through the activation of

caspase signaling pathways.[5][7]

Histone Acetylation
Induces hyperacetylation of histones H3 and H4

at nanomolar concentrations.[8]

Mechanism of Action and Signaling Pathways
Quisinostat's primary mechanism of action is the inhibition of HDAC enzymes. This leads to

an accumulation of acetylated histones and non-histone proteins, resulting in the modulation of

multiple downstream signaling pathways that control cell cycle progression, apoptosis, and

epithelial-mesenchymal transition (EMT).
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Caption: Quisinostat's mechanism of action and downstream signaling pathways.

Experimental Protocols
In Vitro Cell Viability Assay (CCK-8)
This protocol describes the determination of Quisinostat's effect on cancer cell proliferation

using a Cell Counting Kit-8 (CCK-8) assay.[5]

Cell Seeding: Seed cancer cells (e.g., HCCLM3, SMMC-7721) in 96-well plates at a density

of 4,000 cells per well in 200 µL of complete culture medium.[5]

Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with

various concentrations of Quisinostat (e.g., 12.5 nM, 25 nM, 50 nM) or DMSO as a vehicle

control.[5]

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5%

CO₂.[5]

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 2

hours.[5]

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
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Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and

determine the IC₅₀ value.

Seed cells in 96-well plate

Incubate for 24h

Treat with Quisinostat
(various concentrations)

Incubate for 48h

Add CCK-8 reagent

Incubate for 2h

Measure absorbance at 450nm

Calculate cell viability and IC50

Click to download full resolution via product page

Caption: Experimental workflow for the in vitro cell viability assay.
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Western Blot Analysis of Histone Acetylation
This protocol outlines the procedure for assessing the effect of Quisinostat on histone H3 and

H4 acetylation levels.[8][9]

Cell Treatment: Treat cancer cells (e.g., A2780 ovarian carcinoma) with various

concentrations of Quisinostat (e.g., 30 nM, 100 nM, 300 nM, 1000 nM) for 24 hours.[8]

Protein Extraction: Lyse the cells and extract total protein or nuclear proteins using a suitable

lysis buffer.

Protein Quantification: Determine the protein concentration of each sample using a standard

protein assay (e.g., BCA assay).

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-

polyacrylamide gel and transfer the proteins to a PVDF membrane.[9]

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1%

Tween 20 (TBST) for 1 hour at room temperature.[9]

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

acetylated-Histone H3, acetylated-Histone H4, total Histone H3, total Histone H4, and a

loading control (e.g., β-actin) overnight at 4°C.[9][10]

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.[9]

Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the

total histone levels.

In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of

Quisinostat in a mouse xenograft model.[2][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1680408?utm_src=pdf-body
https://www.medchemexpress.com/Quisinostat.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3623540/
https://www.benchchem.com/product/b1680408?utm_src=pdf-body
https://www.medchemexpress.com/Quisinostat.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3623540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3623540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3623540/
https://www.researchgate.net/figure/Effect-of-quisinostat-on-protein-acetylation-patterns-a-A549-cells-were-treated-with_fig5_305383754
https://pmc.ncbi.nlm.nih.gov/articles/PMC3623540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3623540/
https://www.benchchem.com/product/b1680408?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4225045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6231215/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Implantation: Subcutaneously inject cancer cells (e.g., HCCLM3) into the flank of

immunodeficient mice (e.g., nude mice).[5]

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Randomize the mice into treatment and control groups.

Administer Quisinostat (e.g., 10 mg/kg, i.p., daily) or vehicle control to the respective

groups.[8]

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g.,

every 2-3 days).

Endpoint: Continue the treatment for a specified period (e.g., 14 days) or until the tumors in

the control group reach a predetermined size.[8]

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Conclusion
Quisinostat is a promising second-generation HDAC inhibitor with potent anti-cancer activity

demonstrated in a wide array of preclinical models. Its well-defined chemical structure,

favorable physicochemical properties, and broad-spectrum biological activity make it a

compelling candidate for further clinical investigation. The detailed understanding of its

mechanism of action, particularly its impact on key signaling pathways, provides a strong

rationale for its development as a monotherapy or in combination with other anti-cancer agents.

The experimental protocols provided herein serve as a valuable resource for researchers

dedicated to advancing the therapeutic potential of Quisinostat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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